![molecular formula C24H25N3O6S2 B2543404 Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223819-02-0](/img/no-structure.png)

Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

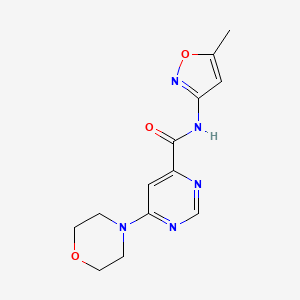

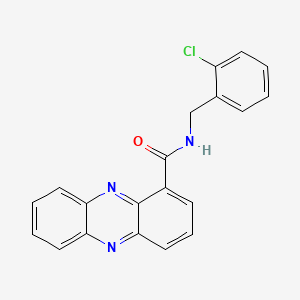

The compound contains several functional groups, including a sulfonyl group, a pyrimidinyl group, an acetyl group, and an amino group. It also contains a benzoate group, which is a common moiety in various pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular formula of the compound is C24H25N3O6S2, with an average mass of 515.602 Da . The structure would be quite complex due to the presence of multiple functional groups and a large number of atoms.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in acid-base reactions, the sulfonyl group could undergo various substitution reactions, and the pyrimidinyl group could be involved in nucleophilic aromatic substitution reactions .Scientific Research Applications

Chemical Synthesis and Optimization

- Synthesis Techniques : Innovative synthesis techniques for structurally complex sulfonamides and pyrimidines, which are core components of the target compound, have been developed. These methods often involve cyclization reactions and optimization of reaction conditions to improve yields and purity, which are crucial for potential applications in medicinal chemistry and material science (Ukrainets, I., et al., 2014; Xu, W., et al., 2018).

Biological Activities and Applications

- Antimicrobial Activity : Some derivatives of sulfonamides and pyrimidines exhibit significant antimicrobial activities against a range of pathogens. These compounds have been studied for their potential use as antibiotics or antifungal agents, highlighting the importance of chemical modifications to enhance biological activity (Ghorab, M., et al., 2017).

Environmental Impacts

- Herbicide Degradation : Studies on similar sulfonamide compounds used in agriculture, such as herbicides, have focused on their environmental fate, including degradation pathways in soil and water. These insights are critical for assessing the environmental impact of new chemicals and developing strategies for mitigating potential risks (Michael, J. L., 2003).

Novel Drug Synthesis

- Drug Discovery and Development : The synthesis of complex molecules like the target compound often plays a crucial role in drug discovery, particularly in the search for new therapeutic agents. Research on the synthesis of related compounds has led to the identification of potential inhibitors for key biological targets, underscoring the compound's relevance in pharmacological research (Gangjee, A., et al., 2008).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of 4-butylbenzenesulfonyl chloride with 5-amino-2-mercaptobenzoic acid to form the intermediate compound, which is then reacted with 2-acetylamino-6-oxo-1,6-dihydropyrimidine-5-sulfanyl chloride to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "5-amino-2-mercaptobenzoic acid", "2-acetylamino-6-oxo-1,6-dihydropyrimidine-5-sulfanyl chloride", "Methyl benzoate" ], "Reaction": [ "Step 1: 4-butylbenzenesulfonyl chloride is reacted with 5-amino-2-mercaptobenzoic acid in the presence of a base such as triethylamine to form the intermediate compound 5-[(4-butylphenyl)sulfonyl]-2-mercaptobenzoic acid.", "Step 2: The intermediate compound is then reacted with 2-acetylamino-6-oxo-1,6-dihydropyrimidine-5-sulfanyl chloride in the presence of a base such as triethylamine to form the final product Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |

CAS RN |

1223819-02-0 |

Product Name |

Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate |

Molecular Formula |

C24H25N3O6S2 |

Molecular Weight |

515.6 |

IUPAC Name |

methyl 2-[[2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H25N3O6S2/c1-3-4-7-16-10-12-17(13-11-16)35(31,32)20-14-25-24(27-22(20)29)34-15-21(28)26-19-9-6-5-8-18(19)23(30)33-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,26,28)(H,25,27,29) |

InChI Key |

YVKAWGJCZYMKEQ-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2543331.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-8-fluoro-3,4-dihydro-2H-chromene-4-carboxamide;hydrochloride](/img/structure/B2543340.png)

![1-(4-Chlorophenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2543342.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2543344.png)